2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide is a synthetic organic compound with the molecular formula C12H11F3N2O3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a trifluoromethoxy group, which often enhances the biological activity and metabolic stability of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethoxy iodide or other suitable trifluoromethylating agents under controlled conditions.
Acetylation: The final step involves the acetylation of the quinoline derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethoxy group enhances its binding affinity and specificity towards certain biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity, allowing it to effectively inhibit or modulate the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-[3,4-Dihydro-2-oxoquinolin-1(2H)-yl]acetamide: Lacks the trifluoromethoxy group, resulting in different biological activity and stability.
6-Methoxyquinoline Derivatives: Similar structure but with a methoxy group instead of a trifluoromethoxy group, leading to different pharmacokinetic properties.
Quinoline-4-carboxamide: Another quinoline derivative with different substituents, affecting its biological activity.
Uniqueness
The presence of the trifluoromethoxy group in 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide is a key feature that distinguishes it from other similar compounds. This group enhances its metabolic stability and binding affinity, making it a unique and valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
1159511-95-1 |
---|---|
Molecular Formula |
C12H11F3N2O3 |
Molecular Weight |
288.22 g/mol |
IUPAC Name |
2-[2-oxo-6-(trifluoromethoxy)-3,4-dihydroquinolin-1-yl]acetamide |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)20-8-2-3-9-7(5-8)1-4-11(19)17(9)6-10(16)18/h2-3,5H,1,4,6H2,(H2,16,18) |
InChI Key |
NKGNURVJZIXPRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)OC(F)(F)F)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.